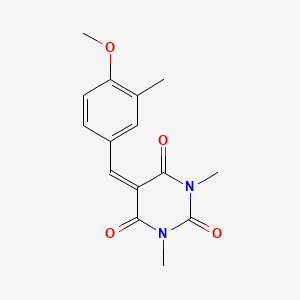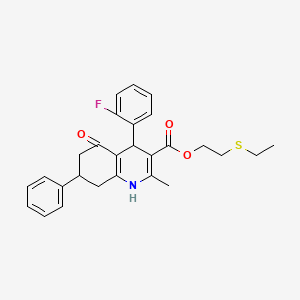![molecular formula C14H22N2O3S2 B4987651 N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4987651.png)
N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. It was initially developed as a kinase inhibitor, targeting several protein kinases that are involved in tumor growth and angiogenesis.
作用機序
N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 inhibits several protein kinases involved in tumor growth and angiogenesis, including Raf kinases, VEGFR-2, and PDGFR-β. By inhibiting these kinases, N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 can block the signaling pathways that promote tumor growth and angiogenesis. It can also induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It can induce apoptosis in cancer cells by activating the caspase cascade. It can also inhibit the proliferation of cancer cells by blocking the cell cycle at various stages. In addition, it can inhibit angiogenesis by blocking the signaling pathways that promote the formation of new blood vessels.
実験室実験の利点と制限
N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 has several advantages for lab experiments, including its specificity for several protein kinases involved in tumor growth and angiogenesis. It is also relatively easy to synthesize and purify. However, it also has several limitations, including its potential toxicity and off-target effects. It may also have limited efficacy in some types of cancer.
将来の方向性
There are several future directions for the study of N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006. One direction is the development of new derivatives and analogs of N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 that have improved efficacy and reduced toxicity. Another direction is the study of N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 in combination with other drugs or therapies, such as immunotherapy or radiation therapy. Finally, the study of N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 in other types of cancer and in preclinical models is an important direction for future research.
合成法
The synthesis of N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with tert-butylthiol to form 4-chloro-3-nitrobenzothiol, which is then reacted with 2-bromoethylamine hydrobromide to form 2-(tert-butylthio)ethylamine. This intermediate is then reacted with 4-[(methylsulfonyl)amino]benzoyl chloride to form N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006. The final product is obtained after purification and isolation steps.
科学的研究の応用
N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit several protein kinases involved in tumor growth and angiogenesis, including Raf kinases, VEGFR-2, and PDGFR-β. It has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It is also being studied for its potential use in other types of cancer, including melanoma, non-small cell lung cancer, and thyroid cancer.
特性
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-14(2,3)20-10-9-15-13(17)11-5-7-12(8-6-11)16-21(4,18)19/h5-8,16H,9-10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKHSGBBGVVSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4987570.png)
![N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide](/img/structure/B4987572.png)



![3-[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4987625.png)

![1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B4987640.png)
![isopropyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987645.png)




